Comparative Amino Acid Sequence and Phylogenetic Placement Within the FSAP Family
Odorranain-P-RA1 exhibits a distinct 20-residue sequence (VASVAAEMMQHVYCAASKKC) with a predicted intramolecular disulfide bond, differentiating it from closely related FSAP family members like Odorranain-P1a, which has a 24-residue sequence (VIPFVASVAAEMMQHVYCAASKKC) [1][2]. This sequence difference, including the presence of an N-terminal hexapeptide extension in Odorranain-P1a, places Odorranain-P-RA1 in a separate branch of the FSAP phylogenetic tree, as indicated by the high diversity of FSAP peptides identified in Odorrana species [3].
| Evidence Dimension | Amino Acid Sequence |
|---|---|
| Target Compound Data | VASVAAEMMQHVYCAASKKC (20 amino acids) |
| Comparator Or Baseline | Odorranain-P1a: VIPFVASVAAEMMQHVYCAASKKC (24 amino acids) |
| Quantified Difference | Target compound is 4 amino acids shorter, lacking an N-terminal VIPF tetrapeptide extension present in the comparator. |
| Conditions | Sequence analysis from CAMP and DRAMP databases; source organism Odorrana andersonii vs. Odorrana grahami |
Why This Matters
The precise sequence is the primary determinant of a peptide's antimicrobial spectrum and potency; procuring the exact sequence ensures experimental reproducibility and enables accurate SAR studies.
- [1] CAMPSQ2481: Odorranain-P-RA1 peptide precursor. Biomedical Informatics Centre, ICMR-NIRRCH. View Source
- [2] DRAMP01386: Odorranain-P1a (OdP1a; Brevinin-1HS1; Brevinin-1-OA2). Data Repository of Antimicrobial Peptides. View Source
- [3] Liu J, et al. Integrative transcriptomics and peptidomics approach reveals unexpectedly diverse endogenous secretory peptides in Odorrana grahami frog skin. BMC Biol. 2025 Nov 28;23(1):354. PMID: 41316154. View Source
